![molecular formula C18H22N2O2 B7520682 2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol](/img/structure/B7520682.png)
2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol is a complex organic compound that features a piperazine ring substituted with a hydroxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol typically involves the reaction of piperazine derivatives with phenolic compounds. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a phenolic compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-phenylethyl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)14-18(22)15-6-2-1-3-7-15/h1-9,18,21-22H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJPAUXLZSOMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
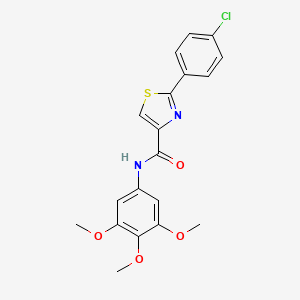
![5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde](/img/structure/B7520613.png)
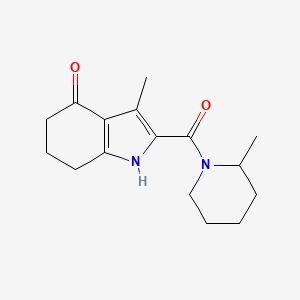
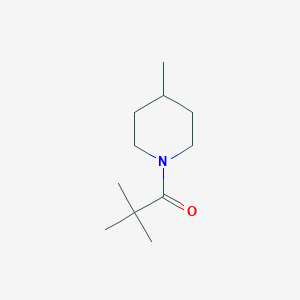
![1-[4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7520625.png)
![1-[4-[3-(Dimethylamino)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7520627.png)
![4-Chloro-5-(2,5-dimethylphenoxy)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one](/img/structure/B7520631.png)
![1-[4-(2,4,5-Trimethylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7520661.png)
![[4-(3-Methylfuran-2-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7520662.png)
![[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7520663.png)
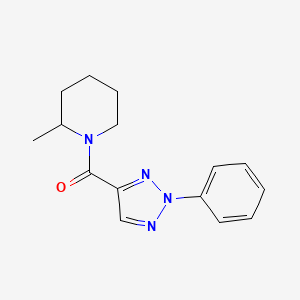
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide](/img/structure/B7520678.png)
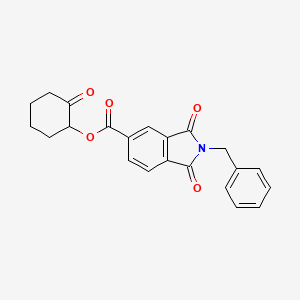
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]propan-2-yl] 3,4,5-trimethoxybenzoate](/img/structure/B7520691.png)
